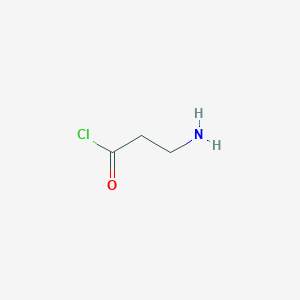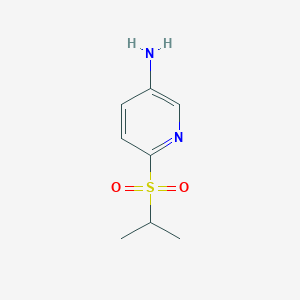
1-Chloro-2-(ethanesulfonyl)benzene
説明
1-Chloro-2-(ethanesulfonyl)benzene is a chemical compound with the empirical formula C4H9ClO2S . It is a solid substance and is part of the family of aromatic hydrocarbons .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-(ethanesulfonyl)benzene is characterized by the presence of a benzene ring, which is a six-membered ring of carbon atoms . Each carbon atom in the benzene ring is bonded to a hydrogen atom .Chemical Reactions Analysis
Benzene derivatives, such as 1-Chloro-2-(ethanesulfonyl)benzene, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a species that donates an electron pair) replaces a group or atom in the molecule .Physical And Chemical Properties Analysis
As an aromatic hydrocarbon, 1-Chloro-2-(ethanesulfonyl)benzene is nonpolar and is usually a colorless solid . It is immiscible with water but is readily miscible with organic solvents .科学的研究の応用
Synthesis and Molecular Structure
1-Chloro-2-(ethanesulfonyl)benzene serves as a versatile intermediate in organic synthesis, contributing to the development of novel compounds and materials. One application involves its role in synthesizing benzene-sulfonyl derivatives, which exhibit significant amino-sulfonyl hydrogen bonding, highlighting its potential in creating compounds with unique tautomeric forms and hydrogen bonding capabilities (Kolehmainen et al., 2003). Furthermore, it contributes to the efficient synthesis of pyrazol-5-ol derivatives, showcasing its utility in generating compounds with potential biological activities (Karimi-Jaberi et al., 2012).
Catalysis and Material Science
The compound also plays a critical role in catalysis and material science, particularly in the formation of complex molecular structures. For instance, it aids in constructing benzene rings via ring-closing reactions, demonstrating its application in synthesizing cyclic compounds with potential for diverse chemical and pharmaceutical uses (Ogura et al., 2001). Additionally, it is involved in the synthesis of luminescent π-conjugated materials, indicating its significance in developing new materials for optoelectronic applications (Lorbach et al., 2010).
作用機序
Target of Action
The primary target of 1-Chloro-2-(ethanesulfonyl)benzene is the aromatic benzene ring. The benzene ring is a key structural component of many organic compounds and plays a crucial role in the chemical reactions of these compounds .
Mode of Action
1-Chloro-2-(ethanesulfonyl)benzene interacts with its target through a process known as the Elimination-Addition (Benzyne) Mechanism . This mechanism involves the base-catalyzed elimination of hydrogen halide (HX) from the aryl halide, resulting in a highly reactive intermediate called benzyne .
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-2-(ethanesulfonyl)benzene are primarily those involving aromatic compounds. The compound’s interaction with the benzene ring can lead to the formation of new compounds through the addition of nucleophiles to the benzyne intermediate .
Result of Action
The molecular and cellular effects of 1-Chloro-2-(ethanesulfonyl)benzene’s action depend on the specific nucleophile that reacts with the benzyne intermediate. This reaction can lead to the formation of various products, each with its own unique properties and effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 1-Chloro-2-(ethanesulfonyl)benzene. For example, the rate of the Elimination-Addition (Benzyne) Mechanism can be affected by the temperature and the strength of the base .
将来の方向性
特性
IUPAC Name |
1-chloro-2-ethylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIZQUDGMUHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(ethanesulfonyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3145319.png)






![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)





